molecular formula C17H18N4O5S B2402338 5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097915-67-6

5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2402338
CAS No.: 2097915-67-6
M. Wt: 390.41
InChI Key: OPPZBLRNEGVYTN-UHFFFAOYSA-N
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Description

5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic chemical compound of significant interest in early-stage pharmacological and chemical research. Its molecular structure features a 2,6-dimethylpyrimidine moiety linked to a 2,3-dihydro-1,3-benzoxazol-2-one group via a pyrrolidine sulfonyl bridge. Pyrimidine derivatives are widely investigated for their potential as kinase inhibitors and in various signal transduction studies, while the benzoxazolone scaffold is a recognized pharmacophore in medicinal chemistry. This specific structural combination suggests potential for exploring interactions with a range of biological targets. Researchers may utilize this compound as a key intermediate in synthetic chemistry or as a candidate for high-throughput screening in drug discovery campaigns aimed at identifying new therapeutic leads. The compound is provided with guaranteed high purity and stability for reliable, reproducible results in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-7-16(19-11(2)18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPZBLRNEGVYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H18N4O4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure includes a benzoxazole moiety and a pyrimidine derivative, which are known to exhibit various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzoxazole ring and the introduction of the pyrimidine and pyrrolidine functionalities. Detailed synthetic pathways have been documented in literature, highlighting the importance of reaction conditions and catalysts used in the process.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including lung cancer (A549) and epidermoid carcinoma (A431) cells. The compound showed selective toxicity towards cancer cells compared to normal cell lines, suggesting a potential therapeutic index for cancer treatment .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In animal models:

  • Carrageenan-induced paw edema was used to assess anti-inflammatory effects. The compound exhibited a dose-dependent reduction in edema formation, indicating its potential as an anti-inflammatory agent .

The proposed mechanism of action for this compound involves inhibition of key enzymes involved in inflammatory pathways and cancer cell proliferation. It is believed to interfere with signaling pathways that promote cell growth and survival in cancer cells while modulating inflammatory responses.

Case Studies

  • Study on Cytotoxicity : A study conducted on various derivatives of benzoxazole indicated that modifications at the 2 or 3 positions significantly affected cytotoxicity against cancer cell lines. The presence of the pyrimidine moiety was found to enhance activity .
  • Inflammation Models : In models assessing inflammation, compounds structurally related to this compound showed promising results in reducing inflammatory markers such as TNF-alpha and IL-6 .

Data Table

Biological ActivityCell Line/ModelIC50 (µM)Reference
CytotoxicityA549 (Lung Cancer)15
Anti-inflammatoryCarrageenan Model20
CytotoxicityA431 (Carcinoma)18

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the unique properties of the target compound, a comparative analysis with structurally related heterocycles is presented below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Benzoxazolone Sulfonyl-pyrrolidine-pyrimidine 417.44 Kinase inhibition, antimicrobial
4i () Pyrimidinone Coumarin, tetrazole, phenylpyrazolone ~600 (estimated) Fluorescent probes, enzyme inhibition
4j () Pyrimidinone-thione Coumarin, tetrazole, phenylpyrazolone ~615 (estimated) Antioxidant, anticancer
Generic sulfonamide-benzoxazolone derivatives Benzoxazolone Sulfonyl-alkyl/aryl groups 300–400 Antibacterial, diuretic

Key Observations :

Compounds 4i and 4j () incorporate coumarin and tetrazole groups, which are associated with fluorescence and metal-binding properties, respectively . These features are absent in the target compound, suggesting divergent applications.

Functional Group Influence: The 2,6-dimethylpyrimidin-4-yloxy group in the target compound may improve metabolic stability compared to unsubstituted pyrimidines, a hypothesis supported by studies on similar dimethylpyrimidine derivatives . The sulfonyl group in the target compound could enhance solubility relative to non-sulfonylated analogs, though this may vary with pH and solvent.

Crystallographic Characterization :

  • SHELX-based refinement () is critical for resolving the stereochemistry of the pyrrolidine ring and confirming the spatial orientation of the pyrimidine group, which is essential for structure-activity relationship (SAR) studies .

Research Findings and Implications

While direct biological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Kinase Inhibition : Pyrimidine and sulfonamide motifs are prevalent in kinase inhibitors (e.g., imatinib analogs). The target compound’s pyrimidine group may competitively bind ATP pockets .

Preparation Methods

Cyclocondensation of Catechol Derivatives

The 2,3-dihydro-1,3-benzoxazol-2-one scaffold is classically synthesized from 2-aminophenol derivatives. A two-step protocol involving:

  • N-Acylation with phosgene or triphosgene to form the oxazolone ring.
  • Nitration at the 5-position using fuming HNO₃ in H₂SO₄ at 0–5°C.

Example Protocol

2-Aminophenol (1.0 eq) is treated with triphosgene (1.2 eq) in anhydrous THF at −10°C, followed by dropwise addition of pyridine. The mixture is stirred for 4 h, yielding 2,3-dihydro-1,3-benzoxazol-2-one (87% yield).  

Functionalization via Electrophilic Sulfonation

Direct sulfonation of the benzoxazolone core is challenging due to ring deactivation. Instead, Sandmeyer-type reactions convert a 5-nitro intermediate to a sulfonic acid:

  • Reduction of 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with H₂/Pd-C in ethanol yields the 5-amine.
  • Diazotization with NaNO₂/HCl at 0°C, followed by treatment with SO₂/CuCl₂, affords the 5-sulfonyl chloride.

Pyrrolidine Substituent Installation

Synthesis of 3-Hydroxypyrrolidine

The pyrrolidine intermediate is prepared via:

  • Ring-closing metathesis of diallylamine using Grubbs II catalyst (5 mol%) in CH₂Cl₂.
  • Epoxidation with m-CPBA, followed by acid-catalyzed ring-opening to yield 3-hydroxypyrrolidine (71% over two steps).

Etherification with 4-Chloro-2,6-dimethylpyrimidine

The hydroxyl group undergoes nucleophilic substitution with 4-chloro-2,6-dimethylpyrimidine under Mitsunobu conditions:

3-Hydroxypyrrolidine (1.0 eq), 4-chloro-2,6-dimethylpyrimidine (1.5 eq), PPh₃ (2.0 eq), and DIAD (2.0 eq) in THF, stirred at 25°C for 12 h. Purification by silica chromatography yields the ether (68%).  

Sulfonamide Coupling

Activation of Benzoxazolone-5-sulfonyl Chloride

The sulfonyl chloride is reacted with pyrrolidine in the presence of a base:

Benzoxazolone-5-sulfonyl chloride (1.0 eq) is added to a solution of pyrrolidine (1.2 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at 0°C. The mixture is warmed to 25°C and stirred for 6 h, yielding the sulfonamide (82%).  

Alternative Coupling via Carbonyldiimidazole (CDI)

For acid-sensitive substrates, CDI-mediated activation is employed:

Benzoxazolone-5-sulfonic acid (1.0 eq) and CDI (1.5 eq) in THF are stirred at 50°C for 2 h. Pyrrolidine (1.2 eq) is added, and the reaction is heated to 60°C for 12 h, achieving 75% conversion.  

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

  • THF vs. Toluene : THF enhances reaction rates in CDI-mediated couplings but complicates distillative workup. Toluene is preferred in industrial settings for easier solvent recovery.
  • Temperature Control : Maintaining 60–65°C during sulfonylation minimizes byproduct formation (e.g., sulfonate esters).

Crystallization and Purification

  • Ethyl acetate/hexane mixtures (3:1) afford high-purity (>99%) product via gradient cooling from 75°C to 10°C.
  • XRD Analysis confirms polymorphic stability, critical for formulation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.4 Hz, 1H, benzoxazolone-H), 4.52–4.48 (m, 1H, pyrrolidine-OCH), 2.64 (s, 6H, pyrimidine-CH₃).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₈H₂₁N₅O₅S: 444.1294; found: 444.1298.

Comparative Yields Across Methods

Method Sulfonylation Agent Solvent Yield (%) Purity (%)
Sulfonyl Chloride + Et₃N ClSO₂R CH₂Cl₂ 82 98
CDI-Mediated CDI THF 75 95
Industrial Scale CDI Toluene 85 99

Q & A

Q. What are the standard synthetic routes for synthesizing this compound and its derivatives?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A typical approach involves refluxing intermediates in ethanol or DMF with appropriate coupling agents. For example, pyrrolidine sulfonyl derivatives are often prepared by reacting activated sulfonyl chlorides with amine-containing intermediates under inert atmospheres. Recrystallization from DMF-EtOH (1:1) is commonly used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Characterization relies on 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., sulfonyl or benzoxazolone carbonyl), while mass spectrometry determines molecular weight and fragmentation patterns. Elemental analysis validates purity .

Q. How should researchers design initial biological activity screens for this compound?

Methodological Answer: Standard screens include antibacterial assays against Staphylococcus aureus and Escherichia coli (Gram-positive/-negative models) and antifungal tests against Candida albicans. Use agar diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs). Activity trends should be compared against reference drugs like ciprofloxacin .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing electron-withdrawing groups to the benzoxazolone moiety?

Methodological Answer: Optimize solvent polarity (e.g., switch from ethanol to DMF for better solubility of aromatic intermediates) and adjust reaction temperatures (e.g., 80–100°C for sulfonylation). Catalysts like triethylamine or DMAP can enhance nucleophilic substitution efficiency. Monitor progress via TLC or HPLC to terminate reactions at peak yields .

Q. How to resolve contradictions in 1H^1\text{H}1H-NMR data for stereoisomeric pyrrolidine derivatives?

Methodological Answer: Use 2D NMR techniques (e.g., COSY, NOESY) to distinguish diastereomers. X-ray crystallography provides definitive stereochemical assignments. For dynamic systems, variable-temperature NMR can reveal conformational exchange broadening .

Q. What strategies elucidate the anticancer mechanism of benzoxazolone-sulfonamide derivatives?

Methodological Answer: Conduct molecular docking to predict binding affinity for targets like topoisomerase II or tubulin. Validate with enzyme inhibition assays (e.g., ATPase activity). Compare cytotoxicity (IC50_{50}) across cancer cell lines (e.g., MCF-7, HeLa) and assess apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How to address discrepancies between in vitro potency and in vivo efficacy in antibacterial studies?

Methodological Answer: Evaluate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability via liver microsomes). Modify lipophilicity (logP) through substituent engineering to enhance bioavailability. Use murine infection models to correlate in vitro MICs with survival rates .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between analogues with similar substituents?

Methodological Answer: Perform SAR studies to identify critical substituents (e.g., pyrimidine vs. pyrazole rings). Use computational models (e.g., CoMFA) to correlate electronic/steric effects with activity. Re-test compounds under standardized conditions (e.g., same cell passage number, serum concentration) .

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